molecular formula C23H28N2O5 B262027 Cambridge id 7019373

Cambridge id 7019373

Cat. No.: B262027
M. Wt: 412.5 g/mol
InChI Key: KUPKFQKOXTUNOB-UHFFFAOYSA-N
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Description

Cambridge ID 7019373 refers to a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol . The compound, identified by CAS No. 918538-05-3, is a chlorinated pyrrolotriazine derivative with the systematic name 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine. Key structural features include a fused pyrrole-triazine core substituted with two chlorine atoms at positions 2 and 4.

Synthetically, it is prepared via nucleophilic substitution reactions involving 5-cyclobutyl-1H-pyrazol-3-amine and halogenating agents in dimethylformamide (DMF) under controlled conditions .

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

4-butoxy-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide

InChI

InChI=1S/C23H28N2O5/c1-2-3-14-29-20-8-4-18(5-9-20)23(27)24-19-6-10-21(11-7-19)30-17-22(26)25-12-15-28-16-13-25/h4-11H,2-3,12-17H2,1H3,(H,24,27)

InChI Key

KUPKFQKOXTUNOB-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Cambridge ID 7019373 (CAS 918538-05-3) with structurally and functionally related compounds, focusing on molecular properties, bioactivity, and synthetic accessibility:

Property This compound CAS 1046861-20-4 CAS 1022150-11-3 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine
Molecular Formula C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₂₇H₃₀N₆O₃ C₉H₁₀ClN₃
Molecular Weight (g/mol) 188.01 235.27 486.57 195.65
Log S (ESOL) -2.81 -2.99 -4.12 (predicted) -2.65
TPSA (Ų) 41.6 40.46 108.2 41.6
Bioavailability Score 0.55 0.55 0.55 (predicted) 0.55
Synthetic Accessibility 2.07 2.15 3.89 1.98
PAINS Alerts 0.0 0.0 0.0 0.0
BBB Permeability Yes Yes No Yes

Key Findings:

Structural Diversity: this compound and 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine share a pyrrolotriazine backbone but differ in substituents (chlorine vs. isopropyl groups). CAS 1046861-20-4 (a boronic acid derivative) and CAS 1022150-11-3 (a larger polycyclic compound) exhibit divergent applications: the former is suited for Suzuki-Miyaura couplings, while the latter’s size limits BBB permeability .

Solubility and Drug-Likeness: ID 7019373 and its chloro-substituted analog (4-chloro-5-isopropylpyrrolo...) show similar log S values (-2.81 vs. -2.65), suggesting comparable solubility challenges. CAS 1022150-11-3, with a higher molecular weight (486.57 g/mol) and TPSA (108.2 Ų), is less likely to penetrate the blood-brain barrier, limiting its use in CNS-targeted therapies .

Synthetic Accessibility :

  • ID 7019373 has a synthetic accessibility score of 2.07 , lower than CAS 1046861-20-4 (2.15) but higher than CAS 1022150-11-3 (3.89). This reflects its simpler halogenated structure compared to polycyclic or boronic acid-containing analogs .

Research Implications

  • Medicinal Chemistry : ID 7019373’s balanced bioavailability and BBB permeability make it a candidate for lead optimization in antimicrobial or anticancer agents, leveraging its halogenated triazine core for targeted interactions .
  • Material Science : Boronic acid analogs like CAS 1046861-20-4 are more suited for polymer or sensor applications due to their reactivity in cross-coupling reactions .
  • Limitations: The low solubility of ID 7019373 necessitates formulation strategies (e.g., nanocrystallization) to improve bioavailability .

Q & A

Q. Q1. How can researchers access and ethically utilize Cambridge ID 7019373 datasets for academic studies?

To access datasets, first review publicly available materials (e.g., sample tests, practice resources) under Cambridge English’s terms . For restricted data, submit a formal request via *research@cambridgeenglish.org * with:

  • A detailed research plan (objectives, methodology, analysis techniques).
  • A letter of support from your academic advisor (for graduate students).
  • Compliance with ethical guidelines (e.g., anonymization, non-commercial use) .

Q2. What methodological frameworks are suitable for formulating research questions about this compound?

Adopt a theory-driven approach :

Identify gaps in existing studies (e.g., linguistic patterns, test validity).

Align questions with established theories (e.g., psycholinguistics, assessment reliability).

Ensure measurability by defining variables (e.g., test scores, demographic factors) . Example: “How does this compound’s scoring rubric correlate with language proficiency benchmarks?”

Q. Q3. How to design an experimental study using this compound materials?

Define variables : Independent (e.g., test format) vs. dependent (e.g., candidate performance).

Control groups : Compare results from this compound with alternative assessments.

Sampling : Ensure demographic diversity (age, language background) to enhance generalizability .

Advanced Research Questions

Q. Q4. How to resolve contradictions in datasets derived from this compound?

  • Triangulation : Cross-validate results using mixed methods (quantitative scores + qualitative interviews).
  • Sensitivity analysis : Test if outliers or confounding variables (e.g., test administration conditions) skew outcomes.
  • Meta-analysis : Compare findings with prior studies to identify systemic inconsistencies .

Q. Q5. What advanced statistical models are appropriate for analyzing longitudinal data from this compound?

  • Hierarchical Linear Modeling (HLM) : Track performance changes over time while accounting for nested data (e.g., students within institutions).
  • Structural Equation Modeling (SEM) : Explore latent variables (e.g., “language aptitude”) influencing test outcomes .

Q. Q6. How to integrate this compound data with mixed-methods research designs?

Embedded design : Use quantitative data (test scores) to address primary questions and qualitative data (interviews) for contextual insights.

Sequential design : Analyze quantitative trends first, then conduct follow-up qualitative studies to explain anomalies .

Methodological Challenges and Solutions

Q. Q7. How to ensure reproducibility in studies involving this compound?

  • Protocol standardization : Document test administration conditions (time limits, scoring criteria).
  • Open data practices : Share anonymized datasets and analysis scripts via repositories like Figshare or Zenodo .

Q. Q8. What strategies mitigate bias when interpreting this compound results?

  • Blinding : Conceal test versions from evaluators during scoring.
  • Counterbalancing : Randomize question order to reduce practice effects .

Theoretical Contributions

Q. Q9. How can research on this compound advance assessment theory?

  • Validity frameworks : Investigate if the test measures intended constructs (e.g., communicative competence vs. grammatical accuracy).
  • Cross-cultural applicability : Test invariance across linguistic groups using multi-group SEM .

Q. Q10. What novel methodologies can address limitations in existing this compound studies?

  • Machine learning : Cluster anomalous responses to identify unanticipated patterns.
  • Cognitive diagnostic models : Pinpoint specific skill deficiencies in test-takers .

Key Considerations

  • Ethical compliance : Adhere to Cambridge’s data-sharing agreements and copyright laws .
  • Theoretical grounding : Link findings to broader frameworks (e.g., language acquisition models) to enhance scholarly impact .

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